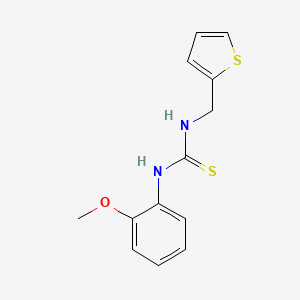

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

CAS No.:

Cat. No.: VC11205986

Molecular Formula: C13H14N2OS2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2OS2 |

|---|---|

| Molecular Weight | 278.4 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |

| Standard InChI | InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17) |

| Standard InChI Key | SPKRPUVJDKPJNZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |

| Canonical SMILES | COC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |

Introduction

Key Findings

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a structurally unique unsymmetrical thiourea derivative characterized by a 2-methoxyphenyl group and a thiophen-2-ylmethyl substituent bonded to a thiourea core. With a molecular formula of and a molecular weight of 294.4 g/mol , this compound exhibits potential applications in pharmaceutical chemistry, catalysis, and materials science. Recent synthetic advances enable its preparation via environmentally friendly aqueous-phase reactions , while preliminary studies on analogous thioureas suggest bioactivity against parasitic infections and utility as polydentate ligands .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiourea backbone () with two distinct substituents:

-

2-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH) group at the ortho position.

-

Thiophen-2-ylmethyl group: A thiophene ring (five-membered aromatic ring with one sulfur atom) attached via a methylene (-CH-) bridge at the 2-position .

The presence of sulfur atoms in both the thiourea core and thiophene moiety enhances polarizability and hydrogen-bonding capacity, critical for intermolecular interactions .

Synthesis and Optimization

Two-Step Aqueous-Phase Synthesis

A validated route for unsymmetrical thioureas involves :

-

Step 1: Reaction of 2-methoxyaniline with phenyl chlorothionoformate in water at 25°C to form the intermediate thiocarbamate.

-

Step 2: Refluxing the thiocarbamate with thiophen-2-ylmethylamine in water to yield the target thiourea.

Advantages:

-

Solvent: Water minimizes organic waste.

-

Selectivity: Sequential addition avoids symmetrical byproducts.

Alternative Isothiocyanate Route

Thioureas can also be synthesized via amine-isothiocyanate coupling :

-

Generate 2-methoxyphenyl isothiocyanate from 2-methoxyaniline using thiophosgene or CS.

-

React with thiophen-2-ylmethylamine in acetone or ethanol.

Limitations: Harsh reagents (thiophosgene) and lower atom economy compared to aqueous methods .

Applications in Pharmaceutical Chemistry

Antiparasitic Activity

While direct studies on this compound are unavailable, structurally related thioureas demonstrate:

-

Antileishmanial Activity: Compound 4g (a nitro-substituted analog) inhibits Leishmania major amastigotes with IC = 0.8 μM .

-

Mechanism: Inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), validated by folate reversal assays .

Structure-Activity Insights:

-

Electron-withdrawing groups (e.g., -NO) enhance antiparasitic potency .

-

The thiophene moiety may improve membrane permeability due to lipophilicity.

Coordination Chemistry and Material Science

Ligand Design

The compound’s -donor sites enable metal coordination, as seen in polydentate thiourea ligands :

-

Metal Binding: Forms stable complexes with Cu(II), Ni(II), and Pd(II).

-

Applications: Catalysis (C–C coupling), sensing (anion recognition), and nanomaterials (quantum dot stabilization).

Single-Crystal XRD Analysis

Analogous thioureas adopt planar configurations with:

-

Hydrogen Bonding: and interactions stabilize supramolecular architectures .

-

Torsional Angles: <10° between aryl and thiourea planes, ensuring conjugation .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity suitable for charge-transfer applications .

-

Molecular Electrostatic Potential (MEP): Negative potential localized at sulfur atoms, favoring electrophilic attacks .

Reaction Mechanism Elucidation

-

Nucleophilic Attack: Amine attacks thiocarbamate’s electrophilic carbon.

-

Proton Transfer: Stabilized by water’s high dielectric constant.

-

Aromatic Stabilization: Planar transition state reduces energy barrier.

Challenges and Future Directions

Limitations in Current Research

-

Bioactivity Data: No direct studies on this compound’s pharmacological profile.

-

Scalability: Aqueous methods require optimization for industrial-scale production.

Recommended Studies

-

In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

-

Structure Optimization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.

-

Catalytic Screening: Evaluate Pd/thiourea complexes in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume